molecular formula C8H8BrClO2 B13908626 1-Bromo-3-chloro-2,5-dimethoxybenzene

1-Bromo-3-chloro-2,5-dimethoxybenzene

Cat. No.: B13908626
M. Wt: 251.50 g/mol
InChI Key: QBMMFDNYTXJHEX-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2,5-dimethoxybenzene (C8H8BrClO2) is a halogenated dimethoxybenzene derivative that serves as a versatile synthetic intermediate in advanced organic chemistry and environmental research. A key application of this compound is in the synthesis of methoxylated derivatives of polychlorinated biphenyls (MeO-PCBs) . These MeO-PCBs are valuable precursors for generating authenticated hydroxylated PCB metabolites (OH-PCBs) via demethylation with reagents like BBr₃ . OH-PCBs are critical for toxicological studies as they are significant metabolites of environmental PCB contaminants, often exhibiting greater toxicity than the parent compounds . The specific substitution pattern of the bromo and chloro substituents on this dimethoxybenzene scaffold makes it a particularly valuable and sometimes difficult-to-access building block for Suzuki cross-coupling reactions . In these reactions, it can be paired with various chlorinated phenylboronic acids to construct biphenyl structures with specific substitution patterns that model PCB metabolites found in the environment . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8BrClO2

Molecular Weight

251.50 g/mol

IUPAC Name

1-bromo-3-chloro-2,5-dimethoxybenzene

InChI

InChI=1S/C8H8BrClO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3

InChI Key

QBMMFDNYTXJHEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

The most common starting materials for the synthesis include:

  • 1,4-Dimethoxybenzene
  • 2,5-Dimethoxybenzene
  • 3-Chloro-2,5-dimethoxybenzene

Reaction Conditions

Typical reaction conditions involve:

  • Temperature range: 0-120°C depending on the specific method
  • Solvents: Glacial acetic acid, chloroform, or sulfuric acid
  • Catalysts: Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)

Selective Halogenation Methods

Sequential Halogenation

Industrial Scale Production

Optimized Process Parameters

For industrial production, the following parameters are typically optimized:

Parameter Typical Range Optimization Goal
Temperature 20-120°C Control regioselectivity
Pressure Atmospheric to 30 mbar Improve yield
Catalyst concentration 0.05-0.2 mol equiv. Minimize side reactions
Reaction time 1-8 hours Balance conversion and selectivity

Purification Methods

After synthesis, the compound requires purification, typically through:

  • Distillation (often steam distillation)
  • Recrystallization from appropriate solvents
  • Column chromatography for high-purity requirements

Industrial processes often employ fractional distillation to separate the target compound from reaction byproducts.

Alternative Synthetic Routes

Coupling Reactions

An alternative approach involves coupling reactions using pre-halogenated building blocks:

  • Preparation of brominated and chlorinated precursors separately
  • Coupling reactions to form the desired dimethoxy backbone
  • Subsequent functionalization to achieve the target compound

Directed Metalation Approach

This method utilizes directed ortho-metalation (DoM) chemistry:

  • Lithiation of 2,5-dimethoxybenzene using strong bases like n-butyllithium
  • Reaction with an appropriate chlorinating agent
  • Subsequent bromination at the desired position

Yield and Purity Considerations

Typical Yields

Based on adapted methods from similar compounds, the synthesis of this compound can achieve yields in the range of 70-80% under optimized conditions. For example, the analogous process for 1-bromo-3,5-dichlorobenzene reports yields of approximately 78% of the theoretical maximum.

Purity Analysis

Commercial preparations of this compound typically achieve purities of 95% or higher. The compound can be characterized by:

  • Melting point analysis
  • NMR spectroscopy (¹H and ¹³C)
  • Mass spectrometry
  • Elemental analysis

Recent Advances in Synthesis

Recent developments in the synthesis of halogenated aromatics have focused on:

  • Green chemistry approaches using more environmentally friendly reagents
  • Catalytic methods that improve selectivity and reduce waste
  • Flow chemistry techniques for continuous production
  • Enzymatic approaches for regioselective halogenation

These advances may offer improved routes to this compound with better environmental profiles and potentially higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the electrophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dehalogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2,5-dimethoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The presence of electron-donating methoxy groups and electron-withdrawing halogens influences its reactivity and interaction with other molecules. The pathways involved include the formation of reactive intermediates that can further react to form stable products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 1-bromo-3-chloro-2,5-dimethoxybenzene, differing in substituent positions, halogenation, or functional groups:

1-Bromo-2,5-dimethoxybenzene

  • Molecular Formula : C₈H₉BrO₂
  • CAS : 25245-34-5
  • Substituents : Br (1), OCH₃ (2,5)
  • Physical Properties :
    • Reported as a liquid at 20°C (density: 1.51 g/cm³) , but conflicting data suggest a melting point of 237°C . This discrepancy may arise from impurities or measurement conditions.
  • Synthesis : Methylation of 2-bromo-6-methylbenzene-1,4-diol using dimethyl sulfate and K₂CO₃ .
  • Applications : Precursor for synthesizing chlorinated derivatives (e.g., 1-bromo-4-chloro-2,5-dimethoxybenzene) .

1-Bromo-3,5-dimethoxybenzene

  • Molecular Formula : C₈H₉BrO₂
  • CAS : 20469-65-2
  • Substituents : Br (1), OCH₃ (3,5)
  • Physical Properties: No explicit data, but structurally analogous to 1-bromo-2,5-dimethoxybenzene.
  • Synthesis: Not detailed in evidence, but likely involves bromination of 3,5-dimethoxyphenol.
  • Applications: Potential intermediate in organic synthesis .

1-Bromo-4-chloro-2,5-dimethoxybenzene

  • Substituents : Br (1), Cl (4), OCH₃ (2,5)
  • Synthesis : Chlorination of 1-bromo-2,5-dimethoxybenzene using H₂O₂/HCl .

3-Bromochlorobenzene

  • Molecular Formula : C₆H₄BrCl
  • CAS : 108-37-2
  • Substituents : Br (3), Cl (1)
  • Key Difference : Lacks methoxy substituents, leading to lower polarity and distinct reactivity in electrophilic substitutions.

3,5-Dimethoxyphenol

  • Molecular Formula : C₈H₁₀O₃
  • CAS : 500-99-2
  • Substituents : OH (1), OCH₃ (3,5)
  • Physical Properties: Solid (phenolic -OH enables hydrogen bonding) with molecular weight 154.16 g/mol .
  • Applications : Intermediate in natural product synthesis (e.g., taxicatigenin) .

1-Bromo-2,5-dichloro-3-methoxybenzene

  • Molecular Formula : C₇H₅BrCl₂O
  • CAS : 174913-17-8
  • Substituents : Br (1), Cl (2,5), OCH₃ (3)
  • Synthesis : Bromination and chlorination of methoxy-substituted precursors .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula CAS Substituents Physical State (20°C) Density (g/cm³) Melting Point (°C)
1-Bromo-2,5-dimethoxybenzene C₈H₉BrO₂ 25245-34-5 Br (1), OCH₃ (2,5) Liquid 1.51 237 (conflicting)
3,5-Dimethoxyphenol C₈H₁₀O₃ 500-99-2 OH (1), OCH₃ (3,5) Solid N/A N/A
3-Bromochlorobenzene C₆H₄BrCl 108-37-2 Br (3), Cl (1) Liquid N/A N/A

Reactivity and Functional Group Effects

  • Electron Effects : Methoxy groups activate the ring toward electrophilic substitution at ortho/para positions, while halogens deactivate it. In this compound, competition between these effects dictates regioselectivity in reactions.
  • Coupling Reactions : Fe-catalyzed Kumada cross-coupling () is feasible for chloro-dimethoxybenzenes, but bromine’s stronger leaving-group ability may favor Suzuki-Miyaura couplings.
  • Stability : Dichloro analogs (e.g., 1-bromo-2,5-dichloro-3-methoxybenzene) exhibit higher thermal stability due to increased halogen bonding .

Biological Activity

1-Bromo-3-chloro-2,5-dimethoxybenzene, a halogenated aromatic compound, has garnered attention in various fields of biological and medicinal chemistry. Its unique structure, characterized by the presence of bromine and chlorine atoms along with methoxy groups, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₈BrClO₂
Molecular Weight239.50 g/mol
Density1.4 g/cm³
Boiling Point246 °C
Melting Point62-66 °C
LogP2.94

These properties indicate that the compound is a solid at room temperature and possesses moderate lipophilicity, which may influence its bioavailability and interaction with biological systems.

Antimicrobial Properties

Research has shown that halogenated compounds often exhibit antimicrobial activity. A study conducted on various halogenated aromatic compounds indicated that This compound demonstrated significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, suggesting potent antimicrobial effects .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) and exhibited selective toxicity towards cancerous cells compared to normal cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer drug candidate .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. This inhibition could provide insights into developing anti-inflammatory drugs .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers tested various derivatives of brominated compounds against multi-drug resistant bacterial strains. This compound was included in the screening process and showed promising results with an MIC of 4 µg/mL against Staphylococcus aureus. This finding highlights the potential application of this compound in treating infections caused by resistant bacteria .

Case Study 2: Cancer Cell Line Studies

A comprehensive study on the cytotoxic effects of halogenated compounds on cancer cell lines was conducted at a leading university. The researchers treated MCF-7 cells with varying concentrations of This compound over 48 hours. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Bromo-3-chloro-2,5-dimethoxybenzene with high regioselectivity?

  • Methodological Answer : A common approach involves sequential functionalization of a dimethoxybenzene scaffold. For bromination and chlorination, directed ortho-metalation (DoM) or electrophilic aromatic substitution (EAS) can achieve regiocontrol. For example, bromination at the para position relative to methoxy groups can be achieved using Br₂/FeBr₃, followed by chlorination via Friedel-Crafts or directed halogenation. Evidence from analogous compounds (e.g., 1-Bromo-3,5-dimethoxybenzene synthesis via bromination of 3,5-dimethoxybenzoic acid derivatives) suggests careful control of reaction temperature and stoichiometry is critical .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., integration ratios for methoxy, bromo, and chloro groups).
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to assess purity (>95% by area).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ or [M−H]⁻ peaks.
  • Melting Point Analysis : Compare observed values with literature (e.g., discrepancies in mp for similar compounds highlight the need for recrystallization optimization) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 0–6°C to prevent degradation via hydrolysis or photolysis. Avoid prolonged exposure to moisture; use desiccants in storage containers. Safety data for structurally related bromo-chloro aromatics recommend secondary containment and fume hood use during handling due to volatility and toxicity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the ring toward electrophilic substitution but deactivate positions for nucleophilic cross-coupling (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict reactive sites: the bromine atom, being a better leaving group than chlorine, is preferred in Buchwald-Hartwig aminations. Experimental optimization of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) is critical to mitigate steric hindrance from methoxy groups .

Q. What are the challenges in crystallographic analysis of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low crystal quality due to flexible methoxy groups and halogen disorder. Use SHELX programs (e.g., SHELXL) for refinement, employing twin-law corrections and anisotropic displacement parameters. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves resolution for heavy atoms (Br/Cl). For disordered methoxy groups, PART instructions in SHELXL can model partial occupancy .

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved methodologically?

  • Methodological Answer : Variations in mp (e.g., 65–67°C vs. 70°C for similar compounds) often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvates. Recrystallize from multiple solvents (e.g., EtOH, hexane) to isolate pure forms. Cross-validate purity via GC/HPLC with orthogonal methods (e.g., ion chromatography for halide counterions) .

Q. What role does this compound play in the synthesis of bioactive derivatives, such as anti-cancer agents?

  • Methodological Answer : The bromine and chlorine atoms serve as handles for functionalization. For example, coupling with cyclopentadienyl titanium complexes yields {η⁵-C₅H₄-CH-[C₆H₄-(OCH₃)₂]₂}TiCl₂, a potential anti-cancer agent. Demethylation with BBr₃ produces phenolic intermediates for further modification. Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro cytotoxicity assays (e.g., MTT) .

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